N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O4S/c16-11-6-5-9(7-12(11)17)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRMJDQODQRINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16Cl2N2O4S2
- Molecular Weight : 459.4 g/mol
- CAS Number : 586988-95-6
The compound exhibits several biological activities primarily attributed to its benzothiazole moiety. Benzothiazole derivatives are known for their diverse pharmacological profiles, including:
- Anticancer Activity : Compounds with benzothiazole structures have shown efficacy against various cancer cell lines. They are believed to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
- Antibacterial Properties : Benzothiazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
- Antifungal Activity : Some studies indicate that benzothiazole compounds may inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Studies
A study by Aiello et al. (2008) highlighted the anticancer potential of benzothiazole derivatives. The research demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro. The compound was noted to induce apoptosis in human breast and colon cancer cells through caspase activation and mitochondrial pathway involvement .
Antibacterial Efficacy
In a comparative study on antibacterial agents, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those for standard antibiotics such as penicillin .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 25 |
| Escherichia coli | 20 | Ciprofloxacin | 30 |
Antifungal Activity
Research conducted by Cho et al. (2008) found that the compound displayed significant antifungal activity against Candida albicans with an IC50 value comparable to established antifungal agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Insights :
- The trioxo-benzothiazole moiety in the target compound and SCP-1 enables strong hydrogen-bonding interactions, critical for target binding .
- Fluorine in Compound 9 may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Structural Insights from Crystallography
- Thiazol-2-yl Analog (): The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, creating a non-planar conformation that may reduce stacking interactions and alter solubility .
- SCP-1 : Hydrogen-bonding networks (N–H⋯O) stabilize its crystal structure, a feature likely shared with the target compound due to the trioxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
